(E)-2-amino-4-methyl-N'-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide
Description
(E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
2-amino-4-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(8-12-6-4-3-5-7-12)9-17-19-14(20)13-11(2)18-15(16)21-13/h3-9H,1-2H3,(H2,16,18)(H,19,20)/b10-8+,17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVXUBGVODIRSI-CCLXQDPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide typically involves the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with an appropriate aldehyde under reflux conditions. The reaction is often catalyzed by acetic acid and monitored using Thin Layer Chromatography (TLC) to ensure completion . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide is used as a building block for synthesizing more complex molecules.
Biology
The compound has shown promise in biological studies, particularly for its antimicrobial and antioxidant properties. It has been tested against various bacterial and fungal strains, displaying moderate to good growth inhibition activity .
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Studies have shown that derivatives of thiazole scaffolds can act as multi-targeting kinase inhibitors, making them valuable in cancer therapy .
Industry
In the industrial sector, (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide can be used in the development of new materials with specific properties, such as corrosion inhibitors for metals .
Mechanism of Action
The mechanism of action of (E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide involves its interaction with various molecular targets. For instance, in its role as an anticancer agent, it may inhibit specific kinases involved in cell proliferation and survival pathways . The compound’s antimicrobial activity is likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-phenylthiazole-5-carbohydrazide: A precursor in the synthesis of the target compound.
Thieno-thiazole derivatives: Known for their anticancer and antimicrobial activities.
Hydrazone derivatives: These compounds share structural similarities and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
(E)-2-amino-4-methyl-N’-((E)-2-methyl-3-phenylallylidene)thiazole-5-carbohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to form stable hydrazone linkages and interact with multiple biological targets makes it a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
